molecular formula C12H14BrNO B8808296 5-Bromo-2-(2-methylpyrrolidin-1-YL)benzaldehyde

5-Bromo-2-(2-methylpyrrolidin-1-YL)benzaldehyde

Cat. No.: B8808296
M. Wt: 268.15 g/mol
InChI Key: WLSZWXPTBBAJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-methylpyrrolidin-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

5-bromo-2-(2-methylpyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H14BrNO/c1-9-3-2-6-14(9)12-5-4-11(13)7-10(12)8-15/h4-5,7-9H,2-3,6H2,1H3

InChI Key

WLSZWXPTBBAJNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (15 g, 73.8 mmol) in DMSO (150 mL) and water (40 mL) were added 2-methylpyrrolidine (9.8 mL, 96 mmol) and sodium carbonate (15.7 g, 148 mmol). The resulting mixture was heated at 110° C. for 8 hours. The reaction mixture was cooled at RT, diluted with water (1000 mL) and extracted with MTBE (2×100 mL). The organic layers were combined, dried (Na2SO4) and concentrated under reduced pressure. After purification by flash chromatography (silica, pet ether/EtOAc), the title compound was obtained as a yellow oil (17 g, 85%). 1H NMR (DMSO-d6, 400 MHz) δ 9.94 (1H, s), 7.75 (1H, s), 7.51 (1H, d), 6.93 (1H, d), 3.92 (1H, m), 3.68 (1H, m), 2.97 (1H, t), 2.49-2.18 (1H, m), 1.88 (1H, m), 1.57-1.68 (2H, m), 1.10 (3H, d).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

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